(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetonitrile
Overview
Description
2-(3-methyl-2-oxo-1-benzimidazolyl)acetonitrile is a member of benzimidazoles.
Scientific Research Applications
Synthesis of Heterocyclic Compounds : Rida et al. (1988) described the synthesis of tricyclic compounds involving 1H-benzimidazole-2-acetonitrile, which exhibited strong in vitro activity against S. aureus (Rida, Soliman, Badawey, & Kappe, 1988).
Reactions with Propiolic Esters : Acheson and Verlander (1973) explored the reactions of benzimidazole derivatives with propiolic esters, leading to the formation of various substituted acrylates and pyrrolo[1,2-a]quinoxalines (Acheson & Verlander, 1973).
Fluorescent Properties : Rangnekar and Rajadhyaksha (1986) investigated the fluorescent properties of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, evaluating their potential as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).
Regiospecific Reduction Studies : Dubey and Prasada Reddy (2007) reported on the unexpected regiospecific reduction of the double bond in 2-(1H-benzimidazole-2-yl)-3-aryl-acrylonitrile by NaBH4 (Dubey & Prasada Reddy, 2007).
Chemoselective Reduction : Sadhu, Reddy, and Dubey (2016) studied the chemoselective reduction of the double bond in α-benzylthiobenzimidazoleacetonitriles, highlighting the versatility of these compounds in chemical reactions (Sadhu, Reddy, & Dubey, 2016).
Molecular Modeling and Pharmacological Activity : Bassyouni et al. (2012) synthesized novel heterocyclic compounds containing benzimidazole derivatives and evaluated their antimicrobial activity, highlighting their potential in pharmacological applications (Bassyouni et al., 2012).
Photochemistry of Pesticides : Abdou, Sidky, and Wamhoff (1987) studied the photoconversion of benzimidazole thiones, contributing to the understanding of the photochemistry of pesticides (Abdou, Sidky, & Wamhoff, 1987).
Crystallography of Benzimidazole Derivatives : Ha (2012) reported on the crystal structure of a disubstituted benzimidazole, providing insights into the molecular configuration of such compounds (Ha, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3-methyl-2-oxobenzimidazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-12-8-4-2-3-5-9(8)13(7-6-11)10(12)14/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHRXUBGHPMXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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